molecular formula C7H7BrClNO B2708394 5-Bromo-4-chloro-2-methoxyaniline CAS No. 102169-94-8

5-Bromo-4-chloro-2-methoxyaniline

Cat. No.: B2708394
CAS No.: 102169-94-8
M. Wt: 236.49
InChI Key: YYRSHQWXBOMAAS-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-methoxyaniline: is an organic compound with the molecular formula C7H7BrClNO . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and methoxy groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Scientific Research Applications

5-Bromo-4-chloro-2-methoxyaniline has several scientific research applications, including:

Safety and Hazards

This compound is associated with several hazards. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-2-methoxyaniline typically involves the bromination and chlorination of 2-methoxyaniline. The process can be carried out under controlled conditions to ensure the selective substitution of the hydrogen atoms on the benzene ring. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a catalyst or under specific temperature and pressure conditions .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and precise control of reaction parameters to achieve high yields and purity. The industrial production methods also focus on cost-effectiveness and environmental safety .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-chloro-2-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Comparison with Similar Compounds

  • 4-Bromo-2-methoxyaniline
  • 5-Bromo-2-chloroaniline
  • 4-Chloro-2-methoxyaniline

Comparison: Compared to similar compounds, 5-Bromo-4-chloro-2-methoxyaniline is unique due to the presence of both bromine and chlorine substituents on the benzene ring. This unique structure imparts specific chemical properties and reactivity, making it valuable in various applications .

Properties

IUPAC Name

5-bromo-4-chloro-2-methoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClNO/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRSHQWXBOMAAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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